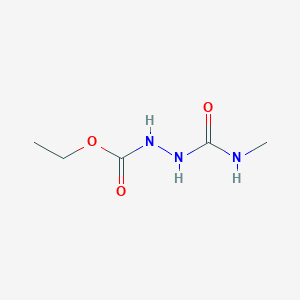

ethyl N-(methylcarbamoylamino)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-(methylcarbamoylamino)carbamate is a chemical compound with the molecular formula C5H11N3O3 and a molecular weight of 161.16 g/mol. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl N-(methylcarbamoylamino)carbamate can be synthesized through various methods. One common method involves the reaction of ethyl chloroformate with methylamine to form ethyl N-methylcarbamate, which is then reacted with phosgene to produce this compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate moiety undergoes base-catalyzed hydrolysis to yield methylurea derivatives:

textEthyl N-(methylcarbamoylamino)carbamate + NaOH → Methylcarbamoylamine + CO₂ + Ethanol

Cyclization with Azides

Reaction with sodium azide generates tetrazole derivatives via a [3+2] cycloaddition mechanism:

textThis compound + NaN₃ → Ethyl tetrazolylcarbamate + NH₃

Conditions :

Mechanistic Insights

The reactivity aligns with concerted six-membered transition states observed in carbamate systems :

-

Nucleophilic attack by the amine nitrogen on the carbonyl carbon of CO₂/isocyanate.

-

Proton transfer mediated by adjacent amine groups or solvent molecules lowers activation energy (ΔG‡ ~31 kcal/mol in water) .

Key intermediates :

-

Zwitterionic carbamate (1,6-zwitterion) stabilized by hydrogen bonding

-

Tetrahedral transition state with partial C–N bond formation (Wiberg index: 1.1)

Stability and Degradation

Applications De Recherche Scientifique

Ethyl N-(methylcarbamoylamino)carbamate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a model compound for studying carbamate-based drugs.

Industry: Used in the production of various chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of ethyl N-(methylcarbamoylamino)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by forming stable carbamate esters, which can inhibit enzyme activity or alter protein function. The pathways involved include the formation of carbamate-protein adducts and the subsequent inhibition of enzymatic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl carbamate: Similar in structure but lacks the methylcarbamoylamino group.

Methyl carbamate: Contains a methyl group instead of an ethyl group.

Phenyl carbamate: Contains a phenyl group instead of an ethyl group.

Uniqueness

Ethyl N-(methylcarbamoylamino)carbamate is unique due to its specific structure, which includes both ethyl and methylcarbamoylamino groups. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to other carbamate compounds .

Activité Biologique

Ethyl N-(methylcarbamoylamino)carbamate is a compound that has garnered attention for its biological activity, especially in the context of enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant case studies.

This compound belongs to the class of carbamate compounds, which are known for their ability to interact with various biological targets. The compound acts primarily by forming stable carbamate esters that inhibit enzyme activity or alter protein function. This interaction often leads to the formation of carbamate-protein adducts, which can significantly impact enzymatic pathways .

Key Mechanisms:

- Enzyme Inhibition: this compound inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This effect is similar to that observed with other carbamates, which can disrupt normal neurotransmission, potentially resulting in neuromuscular and central nervous system (CNS) symptoms .

- Reversible Binding: Unlike organophosphates, carbamates like this compound form reversible complexes with AChE, allowing for a quicker recovery from toxicity compared to permanent inhibitors .

Biological Activity and Effects

The biological activity of this compound has been studied in various contexts, including its effects on neurological functions and potential therapeutic uses.

Toxicological Studies

Toxicological assessments indicate that exposure to carbamates can lead to various adverse effects on health:

| Type of Carbamate | Animal Model | Dosing | Observed Effects |

|---|---|---|---|

| This compound | Rat | 10 mg/kg | Neurological impairment; enzyme inhibition |

| Carbaryl | Rat | 10-30 mg/kg | Altered hormone levels; testicular damage |

| Bendiocarb | Rabbit | 5 mg/kg | Hemorrhagic effects on liver; renal damage |

These studies illustrate the compound's potential for inducing toxic effects similar to other carbamates, particularly concerning reproductive and neurological health .

Case Studies and Research Findings

Recent research has highlighted the broader implications of carbamate exposure on human health:

- Neurological Impact: A study indicated that low doses of carbamates could disrupt neuromuscular transmission, leading to symptoms such as muscle weakness and respiratory distress. These findings emphasize the need for careful monitoring of carbamate exposure in agricultural settings .

- Reproductive Health: Research has shown that exposure to certain carbamates can lead to hormonal imbalances and reproductive toxicity. For instance, studies conducted on rats demonstrated a decrease in testosterone levels and alterations in germ cell populations following exposure to carbaryl .

- Therapeutic Potential: Interestingly, some studies suggest that the structural motif of the carbamate group can enhance the biological activity of pharmacologically active compounds. This characteristic opens avenues for developing new drugs that utilize the unique properties of carbamates in targeting specific diseases .

Propriétés

IUPAC Name |

ethyl N-(methylcarbamoylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3/c1-3-11-5(10)8-7-4(9)6-2/h3H2,1-2H3,(H,8,10)(H2,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAVAJIEMAZADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340951 |

Source

|

| Record name | ST51038342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13482-66-1 |

Source

|

| Record name | ST51038342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.